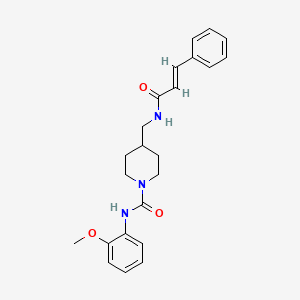

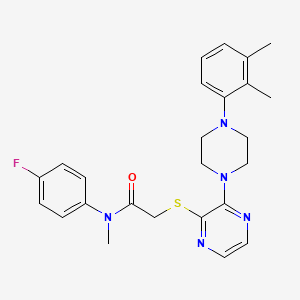

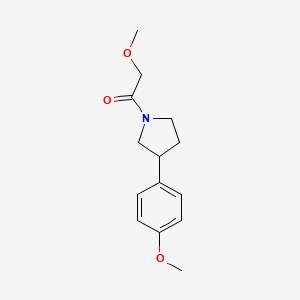

ethyl 1-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives often involves cyclocondensation reactions, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were obtained with high regioselectivity and yields under ultrasound irradiation . Similarly, the direct synthesis of substituted pyrazoles through a 3+2 annulation method was described, involving a Knoevenagel approach followed by cyclocondensation . Microwave-assisted treatment has also been used to produce carboxamides from ethyl carboxylate derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using crystallographic data , and single crystal X-ray diffraction studies . The crystal structure analysis of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate revealed the crystallization in the monoclinic system and the presence of intra and intermolecular hydrogen bonding interactions .

Chemical Reactions Analysis

The ethyl carboxylate derivatives participate in various chemical reactions. For instance, Diels–Alder reactions were used to prepare trifluoromethyl-containing derivatives of 3-aminobenzoic acid . Ethyl β-methoxycrotonate reacted with substituted carbonyl compounds to give dihydropyran-2-ones, which could be further transformed into pyrazolin-5-ones . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic compounds upon treatment with various nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Theoretical calculations like DFT are also employed to predict and compare the properties of these compounds with experimental data . The antioxidant properties of some derivatives have been evaluated in vitro .

Aplicaciones Científicas De Investigación

Microwave-Assisted Direct Amidation

Microwave-assisted treatment of related compounds, like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, with primary aliphatic amines or pyrrolidine/piperidine, showcases a method for producing corresponding carboxamides in good yields. This indicates a potential application in synthesizing bioactive amides through an efficient, microwave-assisted process (Milosevic et al., 2015).

Regioselective Synthesis

The study on regioselective synthesis involving ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate highlights techniques for creating complex molecules with potential pharmacological applications. It demonstrates a synthesis pathway that could be adapted for structurally similar compounds, offering a foundation for developing new therapeutics (Reddy & Nagaraj, 2008).

Novel Pyrazolo[3,4-b]pyridine Synthesis

An efficient synthesis route for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives indicates the potential for developing new N-fused heterocycle products. This process could be applicable for synthesizing compounds with similar structures, suggesting a pathway for creating molecules with possible medicinal properties (Ghaedi et al., 2015).

Thiazole-Aminopiperidine Hybrid Analogues

The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors reveal an approach for targeting bacterial enzymes. This research underscores the utility of hybrid molecules in developing new antibacterial agents, highlighting potential applications for similar structures in combating infectious diseases (Jeankumar et al., 2013).

X-Ray Powder Diffraction Data

X-ray powder diffraction data for related compounds provide critical insights into the molecular structure, which is vital for understanding the material's physical and chemical properties. This data is essential for the development of pharmaceuticals, where precise structural information can influence the drug's efficacy and stability (Wang et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7/c1-3-28-22(26)16-7-9-23(10-8-16)21(25)19-12-18(24)20(14-30-19)29-13-15-5-4-6-17(11-15)27-2/h4-6,11-12,14,16H,3,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKZSTKVEBPRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)

![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)